molecular formula C17H26SSn B14597168 (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane CAS No. 60981-55-7

(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane

Cat. No.: B14597168
CAS No.: 60981-55-7
M. Wt: 381.2 g/mol
InChI Key: MRWPYBKPSXQLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane is an organotin compound with the molecular formula C18H28SSn. It is characterized by the presence of a benzothiophene ring bonded to a tin atom, which is further bonded to three isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane typically involves the reaction of 1-benzothiophene with tri(propan-2-yl)tin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

1-Benzothiophene+(i-Pr)3SnClThis compound+HCl\text{1-Benzothiophene} + \text{(i-Pr)3SnCl} \rightarrow \text{this compound} + \text{HCl} 1-Benzothiophene+(i-Pr)3SnCl→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane is used as a precursor for the synthesis of other organotin compounds. It is also employed in studies of organometallic reactivity and catalysis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Organotin compounds have been investigated for their antimicrobial, anticancer, and antifungal properties.

Industry

In industry, this compound can be used as a stabilizer for plastics and as a catalyst in various polymerization reactions. Its unique properties make it suitable for use in the production of high-performance materials.

Mechanism of Action

The mechanism by which (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. The benzothiophene ring also contributes to the compound’s overall reactivity by providing a conjugated system that can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzothiophen-2-yl)tri(methyl)stannane
  • (1-Benzothiophen-2-yl)tri(ethyl)stannane
  • (1-Benzothiophen-2-yl)tri(butyl)stannane

Uniqueness

Compared to its analogs, (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane exhibits unique steric and electronic properties due to the presence of the isopropyl groups. These groups can influence the compound’s reactivity and stability, making it distinct from other organotin compounds with different alkyl substituents.

Properties

CAS No.

60981-55-7

Molecular Formula

C17H26SSn

Molecular Weight

381.2 g/mol

IUPAC Name

1-benzothiophen-2-yl-tri(propan-2-yl)stannane

InChI

InChI=1S/C8H5S.3C3H7.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-2;/h1-5H;3*3H,1-2H3;

InChI Key

MRWPYBKPSXQLIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C1=CC2=CC=CC=C2S1)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.